3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
Overview
Description
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, a chromenone core, and a dimethoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the 2-chlorophenyl group can be accomplished via electrophilic aromatic substitution reactions. The final step involves the esterification of the chromenone derivative with 3,4-dimethoxybenzoic acid using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group in the chromenone core can yield hydroxy derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance binding affinity and specificity, while the dimethoxybenzoate ester can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate
- 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
- 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dihydroxybenzoate
Uniqueness
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is unique due to the presence of the dimethoxybenzoate ester, which can significantly influence its chemical properties and biological activities. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO6/c1-28-20-10-7-14(11-22(20)29-2)24(27)31-15-8-9-17-21(12-15)30-13-18(23(17)26)16-5-3-4-6-19(16)25/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADGYBYPLUNFBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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